5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one
Overview
Description
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound with a unique structure that includes a naphthyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable ketone or aldehyde, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-ylmethanamine: Similar structure but with a benzyl group.
3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-one: Similar structure but with a cyano and methyl group.
Uniqueness
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-2,9H,3-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJJNHQIUYSATB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610490 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676994-64-2 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SX-3228, a 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one derivative, and what are the implications of this interaction?
A1: SX-3228, chemically known as 6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, acts as a benzodiazepine receptor agonist. [, ] While the exact downstream effects are not elaborated upon in the provided research, benzodiazepine receptor agonists are known to enhance the effects of the neurotransmitter GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. Further research is needed to fully elucidate the specific downstream effects of SX-3228.
Q2: What is the main challenge in formulating SX-3228 into a stable tablet form?
A2: The primary challenge in formulating SX-3228 tablets lies in its sensitivity to mechanical stress. [, ] Studies have shown that compression and grinding, common processes in tablet manufacturing, decrease the crystallinity of SX-3228. This reduced crystallinity directly correlates with chemical instability, leading to degradation and a shorter shelf life for the drug. [, ]
Q3: What innovative approach has been explored to overcome the formulation challenges associated with SX-3228?
A3: Researchers investigated a wet-granule tableting method to mitigate the stability issues of SX-3228. [] This method involves compressing wet granules before drying, allowing for sufficient tablet hardness at lower compression pressures. Results showed significantly improved chemical stability in wet-granule tablets compared to conventional tablets. [] This enhanced stability is attributed to the near-isotropic pressure distribution during wet-granule compression, minimizing the detrimental impact on SX-3228’s crystallinity. [] This novel approach holds promise for other compounds susceptible to destabilization by mechanical stress during pharmaceutical manufacturing.
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